

The Elusive Building Block: A Technical Examination of 8-Bromo-5-chloroquinoline

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Compound of Interest

Compound Name: 8-Bromo-5-chloroquinoline

Cat. No.: B079507

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Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrently found in biologically active compounds.^{[1][2]} From the historic antimalarial quinine to modern anticancer agents and antibiotics, the quinoline moiety is integral to a vast array of therapeutics that have profoundly impacted human health.^{[3][4]} The strategic functionalization of the quinoline core with various substituents, particularly halogens, allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Dihaloquinolines, in particular, serve as versatile intermediates, offering multiple reactive sites for diversification through cross-coupling and nucleophilic substitution reactions. This technical guide focuses on a specific, yet sparsely documented member of this class: **8-Bromo-5-chloroquinoline** (CAS Number: 1154741-20-4). While its direct applications and detailed synthetic protocols are not widely published, this paper aims to provide a comprehensive overview based on available data and analogous chemical principles, offering researchers a foundational understanding of its potential utility in drug discovery and development.

Physicochemical Properties of 8-Bromo-5-chloroquinoline

Understanding the fundamental physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its downstream derivatives.

8-Bromo-5-chloroquinoline is a solid organic compound with the key properties summarized in the table below.

Property	Value	Source(s)
CAS Number	1154741-20-4	[5][6]
Molecular Formula	C ₉ H ₅ BrClN	[5]
Molecular Weight	242.50 g/mol	[5]
IUPAC Name	8-bromo-5-chloroquinoline	[5]
SMILES	<chem>C1=CC2=C(C=CC(=C2N=C1)Br)Cl</chem>	[5]
Boiling Point	325.7 °C (Predicted)	
Topological Polar Surface Area	12.9 Å ² (Predicted)	[5]
XLogP3	3.9 (Predicted)	[5]

These data indicate a molecule with significant lipophilicity (high predicted XLogP3), suggesting good membrane permeability, a desirable trait for potential drug candidates. The presence of two distinct halogen atoms, bromine at the 8-position and chlorine at the 5-position, offers differential reactivity for sequential chemical modifications.

Synthesis Strategies: A Prospective Approach

A specific, peer-reviewed synthesis protocol for **8-Bromo-5-chloroquinoline** is not readily available in the current literature. However, by examining established methods for the synthesis of related polysubstituted and halogenated quinolines, a plausible and logical synthetic strategy can be proposed. The classical Friedländer annulation, Skraup synthesis, or Doebner-von Miller reaction are foundational methods for constructing the quinoline core.[7][8] For a highly substituted target like **8-Bromo-5-chloroquinoline**, a strategy starting from a pre-functionalized aniline precursor is often the most efficient approach.

A logical, though currently hypothetical, pathway would likely involve the synthesis of an appropriately substituted aniline, followed by a cyclization reaction to form the quinoline core. For instance, a synthetic route could potentially start from 2-bromo-5-chloroaniline. This precursor would then undergo a reaction such as the Skraup synthesis, which involves condensation with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to construct the pyridine ring fused to the aniline.

An alternative approach could involve the sequential halogenation of a pre-existing quinoline. For example, starting with 5-chloroquinoline, a regioselective bromination at the 8-position would be required. The success of such a step is highly dependent on the directing effects of the existing chloro and ring nitrogen atoms and can often lead to mixtures of isomers.[9] A patent for the synthesis of the isomeric 5-bromo-8-chloroisoquinoline utilizes N-Chlorosuccinimide (NCS) in sulfuric acid for the chlorination step, which provides a valuable precedent for the type of reagents that could be effective.[10]

Prospective Synthesis Workflow

Caption: A prospective workflow for the synthesis of **8-Bromo-5-chloroquinoline**.

Analytical Characterization

The unambiguous identification and purity assessment of **8-Bromo-5-chloroquinoline** would rely on standard analytical techniques. While specific spectral data for this compound is not publicly available, data from closely related analogs allows for the prediction of expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling constants (J-values) would be influenced by the positions of the bromine and chlorine atoms. For example, data for the related 7-bromo-5-chloro-8-hydroxyquinoline shows aromatic protons with chemical shifts at 8.84, 8.49, 7.72, and 7.59 ppm.[11]
- ^{13}C NMR: The carbon NMR spectrum would display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the halogens (C5 and

C8) would exhibit characteristic chemical shifts.

Mass Spectrometry (MS):

- Mass spectrometry would be used to confirm the molecular weight of the compound. A key feature would be the isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. Bromine has two major isotopes (^{79}Br and ^{81}Br) of nearly equal abundance, while chlorine has two major isotopes (^{35}Cl and ^{37}Cl) in an approximate 3:1 ratio. This combination results in a distinctive isotopic cluster in the mass spectrum, providing strong evidence for the elemental composition.

Analytical Technique	Expected Data Signature
^1H NMR	Multiple signals in the aromatic region (7.0-9.0 ppm) with characteristic splitting patterns.
^{13}C NMR	Nine distinct signals for the aromatic carbons.
Mass Spectrometry	Molecular ion peak cluster confirming a mass of ~242.5 g/mol with a characteristic isotopic pattern for one Br and one Cl atom.
HPLC	A single major peak indicating the purity of the compound.

Applications in Research and Drug Development

The true value of a chemical building block is realized in its application as an intermediate for the synthesis of more complex, functional molecules. While no specific drugs have been developed directly from **8-Bromo-5-chloroquinoline** to date based on public records, its structure is highly suggestive of its utility in medicinal chemistry programs.

The quinoline scaffold is a known pharmacophore for a wide range of biological targets.^{[1][2]} Halogenated quinolines, in particular, have been investigated for their potential as:

- Anticancer Agents: Many kinase inhibitors incorporate a substituted quinoline core to interact with the ATP-binding site of the enzyme.^[12]

- Antimalarial Drugs: The 4-aminoquinoline and 8-aminoquinoline classes are famous for their antimalarial properties.[13]
- Antimicrobial Agents: Halogenated 8-hydroxyquinolines have demonstrated antibacterial and antifungal activity, often linked to their ability to chelate metal ions essential for microbial enzymes.[14]

The **8-Bromo-5-chloroquinoline** molecule offers two distinct points for chemical elaboration. The chlorine atom at the 5-position and the bromine atom at the 8-position can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the systematic exploration of the chemical space around the quinoline core in a structure-activity relationship (SAR) study.

Logical Workflow for Drug Discovery Application

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